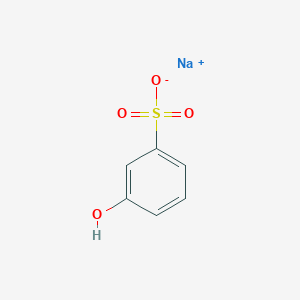![molecular formula C17H24N2O5 B7776053 N-[(benzyloxy)carbonyl]leucylalanine](/img/structure/B7776053.png)
N-[(benzyloxy)carbonyl]leucylalanine
描述
N-[(benzyloxy)carbonyl]leucylalanine is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of leucylalanine. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzyloxy)carbonyl]leucylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of leucylalanine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting leucylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected leucylalanine is then coupled with alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of leucylalanine are protected using benzyl chloroformate.
Automated Coupling: Automated peptide synthesizers are used to couple the protected leucylalanine with alanine efficiently.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
N-[(benzyloxy)carbonyl]leucylalanine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis using acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Reagents like trifluoroacetic acid (TFA) or other carbamates can be used for substitution reactions.
Major Products Formed
Deprotected Peptide: Hydrolysis results in the formation of leucylalanine.
Oxidized Derivatives: Oxidation leads to the formation of various oxidized derivatives of the compound.
Substituted Peptides: Substitution reactions yield peptides with different protecting groups or functional groups.
科学研究应用
N-[(benzyloxy)carbonyl]leucylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal of the protecting group.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein synthesis.
Medicinal Chemistry: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.
Industrial Applications: The compound is used in the production of various peptide-based products in the pharmaceutical and biotechnology industries.
作用机制
The mechanism of action of N-[(benzyloxy)carbonyl]leucylalanine involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed, yielding the desired peptide.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by mimicking the natural substrate.
Protein Synthesis: It is involved in the synthesis of proteins by serving as a building block in peptide chains.
相似化合物的比较
Similar Compounds
N-[(benzyloxy)carbonyl]leucylleucine: Similar in structure but with an additional leucine residue.
N-[(benzyloxy)carbonyl]glycylalanine: Similar but with glycine instead of leucine.
N-[(benzyloxy)carbonyl]phenylalanine: Similar but with phenylalanine instead of leucine.
Uniqueness
N-[(benzyloxy)carbonyl]leucylalanine is unique due to its specific combination of leucine and alanine residues, which imparts distinct properties in terms of stability and reactivity. Its use in peptide synthesis is particularly advantageous due to the ease of removal of the benzyloxycarbonyl protecting group.
属性
IUPAC Name |
2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMXJBNCYBDNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950917 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2817-13-2 | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002817132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333758 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7775970.png)

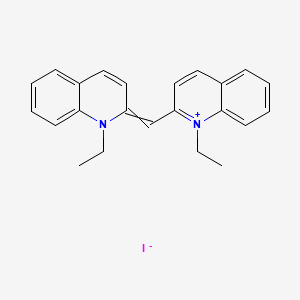
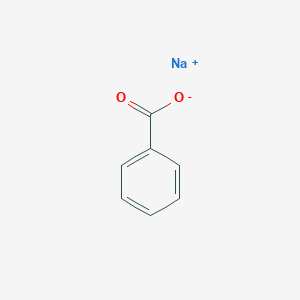
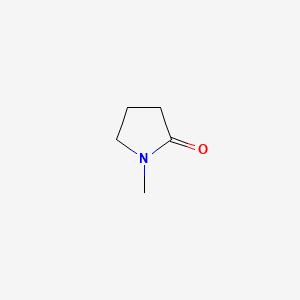
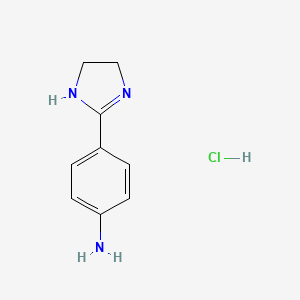
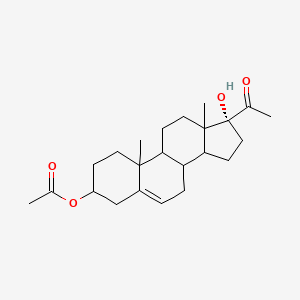
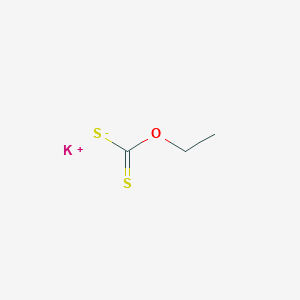
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol](/img/structure/B7776016.png)
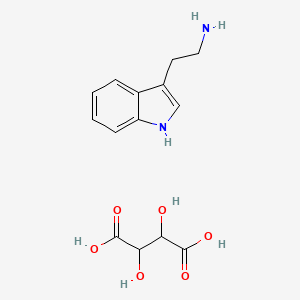
![N-(2-{[imino(3-nitrophenyl)methyl]amino}ethyl)-3-nitrobenzenecarboximidamide dihydrochloride](/img/structure/B7776029.png)

![N'-methoxycarbonyl-N-[2-[(N-methoxycarbonyl-C-sulfanylcarbonimidoyl)amino]phenyl]carbamimidothioic acid](/img/structure/B7776034.png)
